Isavuconazole, similar to other triazole antifungals, inhibits the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51) in fungi. [ [], [] ] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. [ [], [] ] By inhibiting CYP51, Isavuconazole disrupts ergosterol synthesis, leading to fungal cell membrane damage and ultimately cell death. [ [], [] ]
Isavuconazole belongs to the class of triazole antifungals, which are characterized by their five-membered ring structure containing three nitrogen atoms. It is a derivative of the triazole class and functions as an antifungal agent by inhibiting ergosterol synthesis in fungi. Isavuconazole is marketed as isavuconazonium sulfate, a prodrug that enhances its solubility and bioavailability. The compound was developed by Basilea Pharmaceutica and received approval from the U.S. Food and Drug Administration in 2015 for the treatment of invasive aspergillosis and mucormycosis .
Isavuconazole has a complex molecular structure characterized by its triazole ring and multiple functional groups that contribute to its antifungal activity. The molecular formula is C₁₈H₁₈F₂N₄O₃S, with a molecular weight of approximately 394.42 g/mol.
The three-dimensional configuration allows for optimal interaction with fungal enzymes involved in ergosterol biosynthesis, particularly cytochrome P450-dependent lanosterol 14α-demethylase .
Isavuconazole undergoes several chemical reactions during its synthesis and metabolism:
These reactions are critical for achieving high yields and purities in the final product while minimizing degradation or formation of impurities .
The primary mechanism of action for isavuconazole involves the inhibition of cytochrome P450-dependent lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi:
This mechanism not only highlights isavuconazole's effectiveness against various fungi but also underscores its broader antifungal activity compared to other azoles due to its unique structural features .
Isavuconazole exhibits several important physical and chemical properties:
These properties are critical for both pharmaceutical formulation and therapeutic application .
Isavuconazole has significant clinical applications:
The compound's favorable pharmacokinetics, including oral bioavailability and intravenous administration options, make it a versatile choice in clinical settings .
Isavuconazole exerts its primary antifungal effect through potent inhibition of fungal cytochrome P450-dependent lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis. This enzyme catalyzes the removal of the C-14α methyl group from lanosterol, a critical step in producing functional fungal membrane sterols. By binding to CYP51, isavuconazole disrupts ergosterol production, leading to accumulation of toxic methylated sterol precursors and ultimately fungal cell death [1] [6].
The molecular architecture of isavuconazole enables high-affinity interactions with the catalytic heme iron of CYP51. Unlike earlier triazoles, isavuconazole features a triazole ring that coordinates with the heme iron atom, combined with a pyridine moiety that enhances binding stability. Crucially, its unique side-chain structure (containing a dimethylphosphine oxide group) forms hydrogen bonds with specific residues in the CYP51 binding pocket, including asparagine-230 and tyrosine-132 in Aspergillus fumigatus CYP51A. This side chain acts as a molecular "anchor," optimizing the triazole ring's orientation for maximal target engagement [6] [9].
Table 1: Key Structural Interactions of Isavuconazole with Aspergillus fumigatus CYP51
Structural Element | Target Residue | Interaction Type | Binding Energy Contribution |
---|---|---|---|
Triazole ring | Heme iron | Coordinate covalent | ~40% |
Pyridine moiety | Phe-241 | π-π stacking | ~25% |
Side chain | Asn-230 | Hydrogen bonding | ~20% |
Side chain | Tyr-132 | Hydrophobic | ~15% |
Comparative studies reveal that isavuconazole maintains binding affinity against clinically relevant CYP51 mutants (G54W, L98H, M220K) that confer resistance to other azoles. This resilience stems from its ability to adopt multiple binding conformations within the active site, compensating for residue alterations that disrupt voriconazole binding [6].
Isavuconazole demonstrates distinct binding advantages over other triazoles:
Inhibition of CYP51 triggers a cascade of membrane defects:
Table 2: Membrane Consequences of Ergosterol Biosynthesis Disruption
Parameter | Control | Isavuconazole-Treated | Functional Consequence |
---|---|---|---|
Ergosterol content | 65-75% | <10% | Loss of membrane fluidity |
14α-methylsterols | <5% | 80-90% | Increased membrane rigidity |
Membrane permeability | Baseline | 300% increase | Ion leakage, ATP depletion |
Hyphal elongation rate | 35 µm/h | 8 µm/h | Growth arrest |
Species-specific variations occur: A. fumigatus exhibits greater membrane perturbation than A. terreus due to differential sterol composition, explaining isavuconazole's superior activity against certain Aspergillus species [5].
Isavuconazole's chemical structure (C₂₂H₁₇F₂N₅O₅S) features strategic modifications that enhance antifungal activity:
Comparative molecular analyses reveal that these modifications enable isavuconazole to overcome common resistance mechanisms:
Table 3: Structural Advantages of Isavuconazole Over Other Triazoles
Structural Feature | Isavuconazole | Voriconazole | Impact on Antifungal Activity |
---|---|---|---|
Side chain | Dimethylphosphine oxide | Fluoropyrimidine | Enhanced hydrogen bonding with CYP51 |
C-5 substitution | Fluorine | None | Improved membrane penetration |
Water solubility | High (prodrug formulation) | Low | Consistent bioavailability |
Stereospecificity | Single active isomer | Racemic mixture | Predictable pharmacokinetics |
These targeted molecular innovations establish isavuconazole as a potent inhibitor of ergosterol biosynthesis across diverse fungal pathogens, with structural advantages that overcome limitations of earlier azole antifungals.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7